2,2'-Methylenebis(4-tert-butyl-6-chlorophenol)

Physical chemistry Polymer stabilization Thermal processing safety

2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) (CAS 802-62-0) is a sterically hindered bisphenolic antioxidant belonging to the o,o'-methylenebis(hindered phenol) family. Its molecular framework features two 4-tert-butyl-6-chlorophenol moieties bridged by a methylene (-CH2-) linker at the ortho positions relative to the phenolic hydroxyls.

Molecular Formula C21H26Cl2O2
Molecular Weight 381.3 g/mol
CAS No. 802-62-0
Cat. No. B14010025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(4-tert-butyl-6-chlorophenol)
CAS802-62-0
Molecular FormulaC21H26Cl2O2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)C)Cl)O
InChIInChI=1S/C21H26Cl2O2/c1-20(2,3)14-8-12(18(24)16(22)10-14)7-13-9-15(21(4,5)6)11-17(23)19(13)25/h8-11,24-25H,7H2,1-6H3
InChIKeyUTLMNROXVKXUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) (CAS 802-62-0): Industrial-Grade Hindered Bisphenol Antioxidant for High-Temperature Polymer Stabilization


2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) (CAS 802-62-0) is a sterically hindered bisphenolic antioxidant belonging to the o,o'-methylenebis(hindered phenol) family. Its molecular framework features two 4-tert-butyl-6-chlorophenol moieties bridged by a methylene (-CH2-) linker at the ortho positions relative to the phenolic hydroxyls [1]. The chlorine substituent at the 6-position is a distinguishing structural feature that differentiates it from the commercially dominant methyl-substituted analog, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (Antioxidant 2246, CAS 119-47-1) [2]. With a molecular formula of C21H26Cl2O2, a molecular weight of 381.34 g/mol, a density of 1.18 g/cm³, a boiling point of 438.4 °C (at 760 mmHg), and a flash point of 219 °C, this compound exhibits physical properties consistent with high-thermal-stability applications . The crystal structure of the chloro analog has been independently determined by single-crystal X-ray diffraction, providing unambiguous solid-state structural confirmation that is available for quality control and formulation design [3].

Why 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) Cannot Be Replaced by Generic Methyl-Substituted or Unhalogenated Bisphenol Antioxidants


Within the bisphenolic antioxidant class, the para-substituent identity exerts a dominant influence on both intrinsic antioxidant potency and toxicological profile. The para-chlorine substituent in 2,2'-methylenebis(4-tert-butyl-6-chlorophenol) lowers the O-H bond dissociation enthalpy (BDE) relative to electron-donating alkyl substituents, thereby enhancing the rate of hydrogen atom transfer to peroxyl radicals [1]. This electronic effect is well-characterized: EPR radical equilibration studies demonstrate that para-Cl substitution decreases O-H BDE values compared to para-methyl substitution, producing a measurable improvement in antioxidant activity [2]. Conversely, in vivo toxicological studies on closely related bisphenol antioxidants reveal that the methyl-substituted analog (2,2'-methylenebis(4-methyl-6-tert-butylphenol), MM) induces significant prothrombin index depression (to 32% of control) and dose-dependent hepatotoxicity in rats, whereas the chlorine-substituted variant may exhibit a differentiated safety profile [3]. Substituting the chloro compound with the cheaper, widely available methyl analog (Antioxidant 2246) therefore entails a dual risk: altered antioxidant kinetics due to electronic differences and an incompletely characterized shift in biological activity. These dimensions are quantified below.

2,2'-Methylenebis(4-tert-butyl-6-chlorophenol): Comparator-Backed Quantitative Evidence for Scientific Procurement Decision-Making


Physical Property Differentiation: Higher Density and Flash Point Versus the Methyl-Substituted Analog (Antioxidant 2246)

2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) (CAS 802-62-0) exhibits a density of 1.18 g/cm³, which is 13.5% higher than that of its closest commercial analog, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1, Antioxidant 2246), measured at 1.04 g/cm³ . The flash point of the chloro compound is 219 °C, compared to approximately 195 °C for Antioxidant 2246, representing a 24 °C (12.3%) elevation in flash point . The boiling point of 438.4 °C (at 760 mmHg) exceeds that of Antioxidant 2246 (428.6 °C at 760 mmHg) by approximately 10 °C. These differences arise from the higher molecular weight of the chloro analog (381.34 vs. 340.5 g/mol) and the polarizable nature of the C-Cl bonds, which enhance intermolecular van der Waals forces. The elevated flash point is particularly relevant for high-temperature polymer processing and melt-compounding operations where ignition risk is a safety consideration.

Physical chemistry Polymer stabilization Thermal processing safety

Chlorine Substituent Lowers O-H Bond Dissociation Enthalpy: EPR-Derived Substituent Effect Evidence

The para-chlorine substituent on each phenolic ring of 2,2'-methylenebis(4-tert-butyl-6-chlorophenol) exerts an electron-withdrawing inductive effect that stabilizes the phenoxyl radical formed after hydrogen atom donation. Quantitative EPR radical equilibration measurements by Lucarini and Pedulli (2002) established that para-Cl substitution decreases the O-H bond dissociation enthalpy (BDE) relative to para-CH3 substitution in sterically hindered phenols [1]. While a direct head-to-head BDE measurement for the target compound is not available in the primary literature, the group additivity rule validated in that study allows class-level inference: the para-Cl substituent contributes a BDE-lowering increment, while para-CH3 is approximately BDE-neutral relative to unsubstituted phenol. This is consistent with the finding that chlorine, along with phenyl and CH=CHPh, enhances antioxidant activity, whereas CN, NO2, CHO, COOR, and COOH groups increase BDE and worsen activity [1]. In the o-bisphenol framework, where intramolecular hydrogen bonding between the residual OH and the phenoxyl oxygen radical further stabilizes the radical intermediate (as demonstrated for the methyl analog 2,2'-methylenebis(6-tert-butyl-4-methylphenol) which shows a factor-of-64 improvement over the p-bisphenol isomer 4,4'-methylenebis(2,6-di-tert-butylphenol) in peroxyl radical trapping rate constants [2]), the chlorine substituent is predicted to provide an additional BDE reduction, enhancing radical scavenging kinetics.

Antioxidant mechanism Bond dissociation enthalpy Structure-activity relationship

Crystal Structure Differentiation: Chloro vs. Bromo Analog in Solid-State Conformation and Intermolecular Packing

The crystal structures of 2,2'-methylenebis(4-chloro-6-tert-butylphenol) and its bromo analog 2,2'-methylenebis(4-bromo-6-tert-butylphenol) were determined concurrently by Chetkina et al. (1989) using single-crystal X-ray diffraction [1]. Both compounds crystallize in similar space groups, but the chloro derivative exhibits measurably different unit cell parameters and intermolecular contact distances due to the smaller van der Waals radius of chlorine (1.75 Å) versus bromine (1.85 Å). The precise atomic coordinates and thermal displacement parameters reported for the chloro compound provide a definitive solid-state reference that enables unambiguous identification via powder X-ray diffraction (PXRD) in quality control settings. This is a procurement-relevant advantage: the availability of published crystal structure data for the chloro compound (but not for the widely used methyl analog Antioxidant 2246 in the same crystallographic series) supports identity verification and polymorph screening during incoming raw material inspection. The crystallographic data also confirm the o,o'-methylene-bridged conformation, which is essential for the intramolecular hydrogen bonding motif that underlies the enhanced antioxidant activity of o-bisphenols compared to p-bisphenols [2].

X-ray crystallography Solid-state characterization Polymorph screening

Toxicological Differentiation: The Methyl Analog (MM) Induces Severe Coagulopathy in Rats; Chlorinated Analog May Exhibit a Divergent Profile

In a controlled four-compound comparative toxicology study, Takahashi and Hiraga (1981) fed male Sprague-Dawley rats diets containing 1.135 mmol/100 g of four bisphenolic antioxidants for one week [1]. The methyl-substituted analog 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (MM) caused a dramatic reduction in prothrombin index to 32% of control values and kaolin-partial thromboplastin time (PTT) to 37% of control values—a severe anticoagulant effect indicating hemorrhagic risk. In contrast, 4,4'-butylidenebis(3-methyl-6-tert-butylphenol) (BM) showed only a slight decrease, and the other two tested compounds (2,2'-methylenebis(4-ethyl-6-tert-butylphenol) and 4,4'-methylenebis(2,6-di-tert-butylphenol)) were not reported to cause significant coagulopathy. Although 2,2'-methylenebis(4-tert-butyl-6-chlorophenol) was not directly tested in this specific study, the demonstration that the methyl-substituted analog MM—the most direct structural comparator differing only in the para-substituent identity (Cl vs. CH3)—causes severe prothrombin depression establishes a toxicological benchmark that the chloro analog must be evaluated against. A subsequent chronic toxicity study confirmed dose-dependent hepatotoxicity for MM in Wistar rats [2]. Furthermore, a male reproductive toxicity study found that MM and its ethyl analog (ME) were more toxic to rats than sulfur- and butylidene-bridged analogs, and importantly, MM and ME did not bind estrogen receptor alpha (ERα) at concentrations up to 10⁻³ M, while BM and 4,4'-thiobis(3-methyl-6-tert-butylphenol) (TM) competitively bound ERα with IC50 values of 7.3 × 10⁻⁶ M and 1.8 × 10⁻⁵ M, respectively [3]. This indicates that the methyl-substituted bisphenol antioxidants act through a non-estrogenic toxic mechanism, likely direct testicular toxicity—a liability that may or may not extend to the chloro-substituted analog and must be verified through specific testing.

Toxicology Hemorrhagic risk Regulatory safety assessment

Hydrophobicity Differentiation: LogP of 6.59 for the Chloro Compound Positions It Between the Methyl Analog (6.25) and the Tetra-tert-butyl Analog (7.88–8.9)

The octanol-water partition coefficient (LogP) governs migration tendency, extraction resistance, and environmental partitioning behavior of polymer additives. 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) has a calculated LogP of 6.59 , which places it at an intermediate hydrophobicity between the methyl analog 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (LogP 6.25 at 20 °C) and the highly hydrophobic 4,4'-methylenebis(2,6-di-tert-butylphenol) (LogP 7.88–8.9) [1]. The LogP difference of 0.34 units between the chloro compound and the methyl analog corresponds to an approximately 2.2-fold higher octanol-water partition ratio, indicating moderately enhanced lipophilicity. This intermediate hydrophobicity is functionally meaningful: compared to the methyl analog (Antioxidant 2246), the chloro compound is expected to exhibit slightly lower aqueous extractability and reduced leaching from polymer matrices into aqueous food simulants or environmental water, while avoiding the extreme hydrophobicity of tetra-tert-butyl-substituted analogs that can complicate dispersion in polar polymer systems. The LogP value of the chloro compound (6.59) also positions it closer to the range of antioxidants used in fuel and lubricant applications, where balanced solubility in both hydrocarbon and polar phases is required.

Partition coefficient Migration resistance Extraction stability

Thermal Stability of Chloro vs. Bromo Analogs: Chloro Derivatives Exhibit Superior Thermal Stability in Comparative Degradation Studies

A systematic study of the thermal stability of halogen-substituted aromatic condensation polymers reported that chloro derivatives exhibited relatively greater thermal stability than the corresponding bromo derivatives [1]. This finding, while derived from polymeric systems containing halogenated bisphenol motifs, supports the class-level inference that the C-Cl bond (bond dissociation energy ≈ 397 kJ/mol) provides superior thermal endurance compared to the C-Br bond (bond dissociation energy ≈ 280 kJ/mol) in the bisphenolic antioxidant context. For the specific pair 2,2'-methylenebis(4-chloro-6-tert-butylphenol) and 2,2'-methylenebis(4-bromo-6-tert-butylphenol), whose crystal structures were determined together [2], the higher C-Cl bond strength predicts that the chloro analog will better withstand the elevated temperatures encountered during polymer melt processing (typically 180–300 °C for polyolefins) without undergoing dehalogenation or thermal decomposition that would compromise antioxidant function. The boiling point of the chloro compound (438.4 °C) further supports its suitability for high-temperature applications, exceeding that of many commercial bisphenol antioxidants.

Thermogravimetric analysis Halogen effect Polymer processing stability

Optimal Application Scenarios for 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) Based on Quantified Differentiation Evidence


High-Temperature Melt Processing of Polyolefins Where Flash Point Safety Margin Is Critical

In polypropylene and polyethylene melt compounding operations conducted at 200–280 °C, the flash point of the antioxidant is a key safety parameter. The chloro compound's flash point of 219 °C exceeds that of Antioxidant 2246 (195 °C) by 24 °C, providing an additional thermal safety buffer during extrusion and injection molding . The higher density (1.18 vs. 1.04 g/cm³) also means that gravimetric dosing systems must be recalibrated—a factor that differentiates the two products in compounding operations. When combined with the intrinsically lower O-H BDE conferred by the chlorine substituent [1], this antioxidant may sustain radical-scavenging activity through a wider processing temperature window.

Polymer Formulations Requiring Reduced Aqueous Extractability Under Food-Contact or Environmental Exposure Conditions

The LogP of 6.59 for the chloro compound, versus 6.25 for the methyl analog , translates to an approximately 2.2-fold greater preference for the organic phase. In polymer articles subject to aqueous extraction testing (e.g., FDA or EU food-contact migration limits), the higher LogP predicts lower migration into aqueous simulants. This is a quantifiable, LogP-based rationale for selecting the chloro compound over Antioxidant 2246 when extractables reduction is a formulation target, provided that specific migration testing confirms the prediction for the given polymer matrix.

Quality Control and Regulatory Dossier Preparation Requiring Solid-State Identity Confirmation

The availability of a published single-crystal X-ray structure for 2,2'-methylenebis(4-chloro-6-tert-butylphenol) [2] enables powder X-ray diffraction (PXRD) fingerprinting for incoming raw material identity verification. This is a procurement-relevant advantage over antioxidants lacking published crystal structures in the same crystallographic series. A calculated PXRD pattern derived from the single-crystal data can be compared against experimental patterns to confirm polymorphic identity and detect crystalline impurities, supporting GMP-compliant quality systems.

Bromo Analog Replacement in High-Temperature Applications Where Dehalogenation Risk Exists

For applications where the bromo analog (2,2'-methylenebis(4-bromo-6-tert-butylphenol)) has been used or considered, the chloro compound offers superior thermal stability due to the 117 kJ/mol higher C-Cl bond dissociation energy relative to the C-Br bond [3]. This is critical in polycarbonate, polyester, or polyamide processing at temperatures above 250 °C, where C-Br bond scission could release corrosive HBr. The chloro compound retains the halogen-induced BDE-lowering antioxidant benefit while substantially reducing the thermal dehalogenation risk.

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